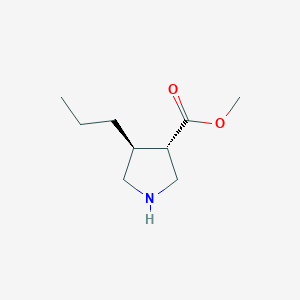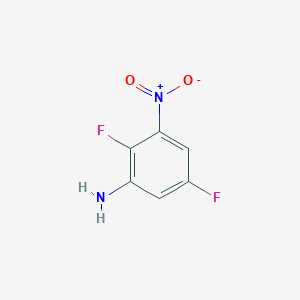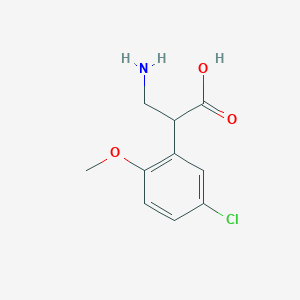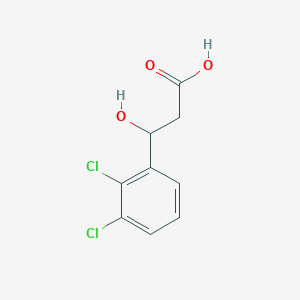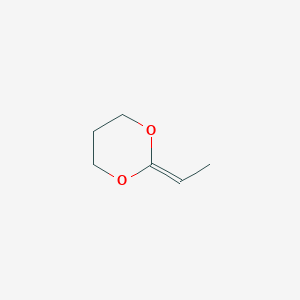
2-Ethylidene-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylidene-1,3-dioxane (chemical formula: C6H10O2) is a cyclic organic compound. It consists of a six-membered dioxane ring with an ethylidene group (CH3CH) attached. The compound’s molecular weight is approximately 114.14 g/mol .
Preparation Methods
a. Synthetic Routes
There are several synthetic routes to prepare 2-Ethylidene-1,3-dioxane. One common method involves the reaction of formaldehyde with ethyl vinyl ether. The reaction proceeds through a condensation process, resulting in the formation of the desired compound .
b. Industrial Production
While not widely used industrially, this compound can be synthesized on a small scale for research purposes. Large-scale industrial production methods are limited due to its specialized applications.
Chemical Reactions Analysis
2-Ethylidene-1,3-dioxane can undergo various chemical reactions:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The ethylidene group can be substituted with other functional groups. Common reagents include oxidizing agents (such as potassium permanganate), reducing agents (such as sodium borohydride), and acid catalysts.
Major products formed from these reactions include aldehydes, ketones, and alcohols.
Scientific Research Applications
2-Ethylidene-1,3-dioxane finds applications in various scientific fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activity.
Medicine: Explored for pharmaceutical applications.
Industry: Limited industrial applications due to its specialized nature.
Mechanism of Action
The exact mechanism by which 2-Ethylidene-1,3-dioxane exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While 2-Ethylidene-1,3-dioxane is unique due to its ethylidene group, it shares similarities with other cyclic ethers and dioxanes. Some similar compounds include 1,3-dioxane and 2-ethyl-1,3-dioxane .
Properties
CAS No. |
53171-43-0 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
2-ethylidene-1,3-dioxane |
InChI |
InChI=1S/C6H10O2/c1-2-6-7-4-3-5-8-6/h2H,3-5H2,1H3 |
InChI Key |
OMOATNXZPGTFGO-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1OCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


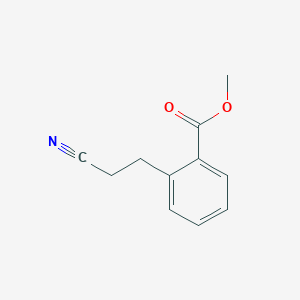
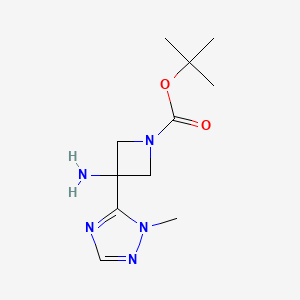
![1-Azaspiro[5.5]undecane-9-carboxylicacidhydrochloride](/img/structure/B13542836.png)

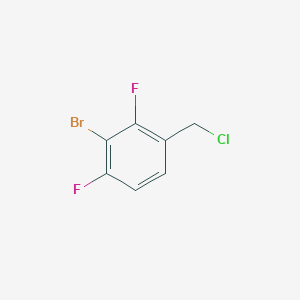
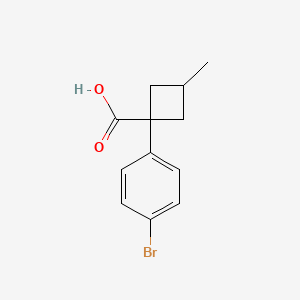
![4-[(1R)-1-aminoethyl]benzene-1,3-diol](/img/structure/B13542861.png)


![[2-(2-Chloro-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13542880.png)
